3-Bromo-5-(pentafluorosulfur)benzaldehyde
Overview
Description
3-Bromo-5-(pentafluorosulfur)benzaldehyde is a chemical compound with the molecular formula C7H4BrF5OS and a molecular weight of 311.07 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorosulfur group, and an aldehyde group attached to a benzene ring. It is used in various research and industrial applications due to its unique chemical properties.
Chemical Reactions Analysis
3-Bromo-5-(pentafluorosulfur)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The aldehyde group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(pentafluorosulfur)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzaldehyde involves its interaction with specific molecular targets. The bromine and pentafluorosulfur groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The aldehyde group can form covalent bonds with nucleophiles, affecting biochemical pathways .
Comparison with Similar Compounds
3-Bromo-5-(pentafluorosulfur)benzaldehyde can be compared with other similar compounds such as:
3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfur group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde group.
The uniqueness of this compound lies in its pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVQQNYNAJWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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